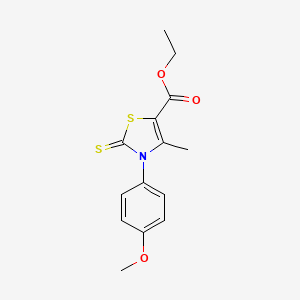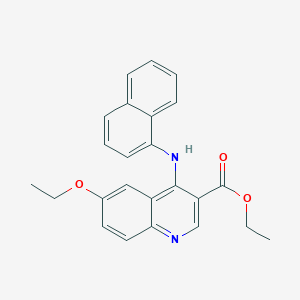![molecular formula C22H30N2 B11640081 1,4-Bis[(4-ethylphenyl)methyl]piperazine](/img/structure/B11640081.png)
1,4-Bis[(4-ethylphenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(4-etilfenil)metil]piperazina es un compuesto orgánico sintético que pertenece a la familia de las piperazinas. Las piperazinas son aminas heterocíclicas caracterizadas por un anillo de seis miembros que contiene dos átomos de nitrógeno en posiciones opuestas. Este compuesto particular presenta dos grupos 4-etilfenil unidos al anillo de piperazina, lo que lo convierte en un derivado bis-sustituido. Los derivados de piperazina son conocidos por su amplia gama de actividades biológicas y farmacéuticas, lo que los convierte en valiosos en diversas aplicaciones científicas e industriales .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,4-Bis[(4-etilfenil)metil]piperazina se puede sintetizar a través de varios métodos. Un enfoque común implica la ciclización de derivados de 1,2-diamina con sales de sulfonio. Por ejemplo, la reacción entre la N,N’-bisnosil diamina y el triflato de difenilvinilsulfonio en presencia de una base como DBU conduce a la formación de piperazinas protegidas . La desprotección de estos intermediarios puede producir la bis-piperazina sustituida deseada.
Otro método implica la reacción de 1,2-diaminas protegidas con triflato de 2-bromo-etildifenilsulfonio en condiciones básicas. Esta reacción de adición aza-Michael genera el anillo de piperazina con los sustituyentes deseados .
Métodos de Producción Industrial
La producción industrial de 1,4-Bis[(4-etilfenil)metil]piperazina normalmente implica la síntesis a gran escala utilizando reacciones de ciclización y adición similares. La elección de reactivos y condiciones puede variar para optimizar el rendimiento y la pureza. Los catalizadores y solventes se seleccionan en función de su eficiencia e impacto ambiental .
Análisis De Reacciones Químicas
Tipos de Reacciones
1,4-Bis[(4-etilfenil)metil]piperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las posiciones bencílicas, donde se unen los grupos etilfenil.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como metóxido de sodio o etóxido de sodio en un solvente aprótico.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de las aminas correspondientes.
Sustitución: Formación de derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
1,4-Bis[(4-etilfenil)metil]piperazina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su potencial uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Empleado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1,4-Bis[(4-etilfenil)metil]piperazina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Por ejemplo, puede actuar como un inhibidor o activador de ciertas enzimas, afectando las vías bioquímicas. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
1,4-Bis(4-metilfenil)piperazina: Estructura similar pero con grupos metil en lugar de grupos etil.
1-Bis(4-fluorofenil)metil piperazina: Contiene átomos de flúor en los anillos fenil.
1,4-Bis(4-nitrofenil)piperazina: Contiene grupos nitro en los anillos fenil.
Unicidad
1,4-Bis[(4-etilfenil)metil]piperazina es único debido a la presencia de grupos etil, que pueden influir en su reactividad química y actividad biológica. Los grupos etil pueden mejorar la lipofilia, afectando la solubilidad del compuesto y la interacción con las membranas biológicas .
Propiedades
Fórmula molecular |
C22H30N2 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1,4-bis[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2/c1-3-19-5-9-21(10-6-19)17-23-13-15-24(16-14-23)18-22-11-7-20(4-2)8-12-22/h5-12H,3-4,13-18H2,1-2H3 |
Clave InChI |
QBGZWAOKVWUNSN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)
![4-(propan-2-yl)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11640003.png)

![4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640020.png)
![(2E)-2-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)methylidene]hydrazinecarboxamide](/img/structure/B11640027.png)
![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11640029.png)
![Ethyl 6,8-dimethyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640030.png)
![(2Z)-2-(Phenylformamido)-N-[2-(piperidin-1-YL)ethyl]-3-(pyridin-3-YL)prop-2-enamide](/img/structure/B11640035.png)
![2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11640036.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11640043.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11640048.png)
![(2Z)-6-phenyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11640072.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide](/img/structure/B11640076.png)
